Phenoxyacetic acid
Overview
Description
Phenoxyacetic acid is an organic compound with the molecular formula C8H8O3. It is a white solid or tan powder with a sweet and sour odor. This compound is an O-phenyl derivative of glycolic acid and is both a monocarboxylic acid and an aryl ether . This compound is not itself usefully active as an herbicide but forms part of the structure of many phenoxy herbicide derivatives, including 4-chloro-2-methylthis compound and 2,4-dichlorothis compound .
Safety and Hazards
Phenoxyacetic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Phenoxyacetic acid (POA) is a derivative of glycolic acid and is a key structure in many phenoxy herbicide derivatives . It acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of POA are broad-leaf plants, where it induces rapid, uncontrolled growth .
Mode of Action
The mode of action of POA involves the phenolate anion reacting via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond . This interaction with its targets leads to rapid, uncontrolled growth in broad-leaf plants .
Biochemical Pathways
In humans, POA is involved in the rosiglitazone metabolism pathway . In the environment, it is part of the phenylacetic acid degradation pathway . The compound is rapidly absorbed and extensively metabolized to form this compound .
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized to form this compound . After multiple dosing, the exposures of POA and its metabolites decrease, presumably due to the induction of metabolizing enzymes . Most of the POA and its derivatives are excreted in urine .
Result of Action
The result of POA’s action is the rapid, uncontrolled growth in broad-leaf plants, leading to their death . In humans, it has been detected in cocoa and cocoa products and cocoa beans .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of POA. Inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including POA, and their metabolites throughout the environment . The compound has been found in wetlands, marine water, stormwater, rivers, groundwater, and sources of drinking water .
Biochemical Analysis
Biochemical Properties
Phenoxyacetic acid is involved in the rosiglitazone metabolism pathway . The phenolate anion of this compound reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Cellular Effects
In humans, this compound is involved in the rosiglitazone metabolism pathway . It has been detected, but not quantified in, cocoa and cocoa products and cocoa beans (Theobroma cacao) . This could make this compound a potential biomarker for the consumption of these foods .
Molecular Mechanism
This compound is an O-phenyl derivative of glycolic acid . Its preparation from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880 . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Temporal Effects in Laboratory Settings
This compound and its derivatives were detected in groundwater . The exposures of this compound and its major metabolite were decreased presumably due to the induction of metabolizing enzymes of this compound and its major metabolite .
Dosage Effects in Animal Models
Pharmacokinetic studies of this compound and its major metabolite, after dermal (30 mg and 100 mg) and inhaled administration (77 mg) of this compound in rats were performed . This compound was administered daily for 4 days and blood samples were collected at day 1 and day 4 for pharmacokinetic analysis .
Metabolic Pathways
This compound is involved in the rosiglitazone metabolism pathway . It is a sweet and sour tasting compound .
Transport and Distribution
This compound is a white or clear crystalline compound at room temperature . When impure, it can appear to be a light tan to brown . The compound has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .
Preparation Methods
Phenoxyacetic acid can be synthesized through several methods:
-
From Sodium Phenolate and Sodium Chloroacetate: : The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond. The reaction is as follows:
- ( C_6H_5O-Na+ + ClCH_2COO-Na+ \rightarrow C_6H_5OCH_2COO-Na+ + NaCl )
- ( C_6H_5OCH_2COO-Na+ + HCl \rightarrow C_6H_5OCH_2COOH + NaCl ) .
-
Industrial Production: : A method involves mixing the salt compound of phenol or methyl phenol with the salt compound of chloroacetic acid, adding the mixture to a solvent, and heating for reaction. The mixture is then acidified with an inorganic acid to obtain this compound .
Chemical Reactions Analysis
Phenoxyacetic acid undergoes various chemical reactions:
Nucleophilic Substitution: The phenolate anion reacts with chloroacetic acid to form this compound.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Esterification: It can react with alcohols to form esters, which are useful in various applications.
Scientific Research Applications
Phenoxyacetic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of various phenoxy herbicides and other derivatives.
Biology: It acts as a plant growth regulator and is used in studies related to plant physiology.
Medicine: This compound derivatives are used in the manufacture of pharmaceuticals.
Industry: It is used in the production of pesticides, fungicides, and dyes.
Comparison with Similar Compounds
Phenoxyacetic acid is similar to other phenoxy herbicides such as:
- 4-chloro-2-methylthis compound (MCPA)
- 2,4-dichlorothis compound (2,4-D)
- 2,4,5-trichlorothis compound (2,4,5-T)
These compounds share the this compound structure but differ in their specific substituents, which influence their herbicidal activity and selectivity. This compound itself is unique in its versatility and foundational role in the synthesis of these derivatives .
Properties
IUPAC Name |
2-phenoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDWSOZIOUXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5OCH2COOH, C8H8O3 | |
Record name | PHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20887 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025873 | |
Record name | Phenoxyacetic acid | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Phenoxyacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Record name | Phenoxyacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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CAS No. |
122-59-8 | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Record name | Phenoxyacetic acid | |
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Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Record name | Phenoxyacetic acid | |
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Melting Point |
208 to 212 °F (NTP, 1992), 98 - 99 °C | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Retrosynthesis Analysis
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